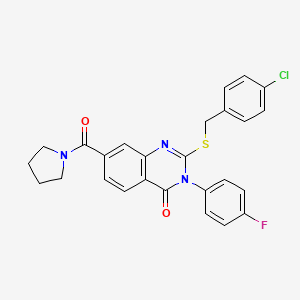

2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one" is a quinazoline derivative, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Quinazoline derivatives are aromatic benzopyrimidines that have been extensively studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. For example, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized using PdCl2-mediated endo-dig cyclization and Sonogashira cross-coupling followed by boric acid-mediated cyclocondensation . Similarly, other quinazoline thioether derivatives have been synthesized through methods such as S-arylation, which is noted for its simplicity and high conversion rates .

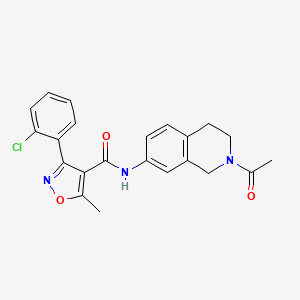

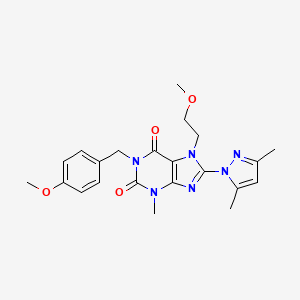

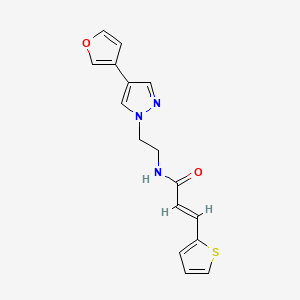

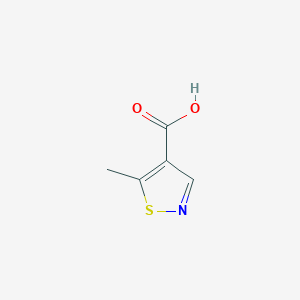

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed through techniques such as single-crystal X-ray diffraction analysis. For instance, the crystal structure of a related quinazoline thioether derivative was determined, revealing an orthorhombic system with space group P212121 and unit cell parameters . These structural analyses are crucial for understanding the compound's geometry and electronic configuration, which are essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The presence of functional groups such as thioethers and fluorophenyl rings can influence the compound's reactivity. For example, the S-arylation method used to synthesize some quinazoline derivatives is a type of nucleophilic aromatic substitution that introduces sulfur-containing groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can improve solubility and enhance the compound's biological activity, as seen in fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . Additionally, the presence of specific substituents can affect the compound's antimicrobial efficacy, as demonstrated by the enhanced activity of certain quinazoline thioether derivatives against phytopathogenic bacteria .

Scientific Research Applications

Synthesis and Biological Activities

Quinazolinone derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. For instance, a series of quinazolinone derivatives have shown significant anti-inflammatory activities comparable to celecoxib, a reference control, with minimal ulcerogenic effects, highlighting their potential as safer anti-inflammatory agents (Fahmy et al., 2012). Moreover, quinazolinone compounds have been explored for their antitumor activities, with specific derivatives displaying significant cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents (Mphahlele et al., 2016).

Antimycobacterial Activity

Some quinazolinone derivatives have demonstrated promising antimycobacterial activity, making them potential candidates for developing new treatments against tuberculosis. For instance, fluorinated benzothiazolo imidazole compounds, a class related to quinazolinones, showed notable anti-microbial activity (Sathe et al., 2011).

AMPA Receptor Antagonists

Quinazolin-4-one derivatives have been identified as AMPA receptor antagonists, displaying various potencies against AMPA receptor inhibition. These findings suggest their potential applications in neurological research and treatment of diseases associated with glutamate dysfunction (Chenard et al., 2001).

Antitumor and Antimicrobial Evaluation

Quinazolinone derivatives have been synthesized and evaluated for their in vitro cytotoxic and antimicrobial activities. Some compounds displayed significant activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents for tuberculosis treatment (Dilebo et al., 2021).

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClFN3O2S/c27-19-6-3-17(4-7-19)16-34-26-29-23-15-18(24(32)30-13-1-2-14-30)5-12-22(23)25(33)31(26)21-10-8-20(28)9-11-21/h3-12,15H,1-2,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWVUSCXCMIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)